

Cheirolin chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cheirolin*

Cat. No.: *B1668576*

[Get Quote](#)

An In-depth Technical Guide to **Cheirolin**: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cheirolin, a naturally occurring isothiocyanate, has garnered significant scientific interest due to its potent biological activities. As a sulfonyl analog of the well-characterized compound sulforaphane, **Cheirolin** exhibits a unique molecular structure with potential applications in chemoprevention and therapeutics. This technical guide offers a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **Cheirolin**, with a particular focus on its role as a potent activator of the Nrf2 signaling pathway. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Chemical Structure and Identification

Cheirolin is chemically identified as 1-isothiocyanato-3-(methylsulfonyl)propane. Its molecular architecture features a propyl chain functionalized with an isothiocyanate group (-N=C=S) at one terminus and a methylsulfonyl group (-SO₂CH₃) at the other.

- Chemical Structure:
- Molecular Formula: C₅H₉NO₂S₂[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

- IUPAC Name: 1-isothiocyanato-3-methylsulfonylpropane[1][2][5]
- CAS Number: 505-34-0[1][2][3][5]
- Synonyms: 3-(Methylsulfonyl)propyl isothiocyanate, **Cheiroline**[2][4]

Physicochemical Properties

A summary of the established and predicted physicochemical properties of **Cheirolin** is detailed in Table 1. It is important to note that while several physical properties have been experimentally determined, others, such as pKa and logP, are based on computational predictions and should be regarded as estimates.

Table 1: Physicochemical Properties of **Cheirolin**

Property	Value	Source(s)
Molecular Weight	179.26 g/mol	[3][4][6]
Melting Point	47-48 °C	[7]
Boiling Point	200 °C at 3 mmHg	[7]
Appearance	Crystalline solid	[7]
Solubility	Soluble in DMSO and ethanol. Slightly soluble in water and ether. Freely soluble in alcohol, chloroform, and ethyl acetate.	[1][5][7]
pKa (predicted)	~13.5 (for the acidic proton on the carbon adjacent to the sulfonyl group)	Predicted
logP (predicted)	~0.8 - 1.2	Predicted

Spectral Data

Comprehensive experimental spectral data for **Cheirolin** are not widely available in public repositories. The anticipated spectral characteristics based on its chemical structure are

outlined below.

- ^1H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons and distinct multiplets for the three methylene groups of the propyl chain. The chemical shifts of these protons will be influenced by the deshielding effects of the adjacent electron-withdrawing sulfonyl and isothiocyanate functionalities.
- ^{13}C NMR: The carbon NMR spectrum should display signals for the methyl carbon and the three methylene carbons. A characteristic peak for the isothiocyanate carbon is anticipated in the region of 125-140 ppm.
- Infrared (IR) Spectroscopy: A prominent and characteristic absorption band for the isothiocyanate group ($-\text{N}=\text{C}=\text{S}$) is expected to appear around 2100 cm^{-1} . The symmetric and asymmetric stretching vibrations of the $\text{S}=\text{O}$ bonds in the sulfonyl group would likely produce strong absorptions in the regions of $1160\text{-}1120\text{ cm}^{-1}$ and $1350\text{-}1300\text{ cm}^{-1}$, respectively.
- Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak $[\text{M}]^+$ at an m/z of approximately 179. The fragmentation pattern is expected to involve the loss of the isothiocyanate moiety and characteristic cleavages along the propyl chain.

Biological Activity and Mechanism of Action

Cheirolin is a potent activator of the Keap1-Nrf2 signaling pathway, a pivotal cellular defense mechanism against oxidative and electrophilic stress. Its efficacy in inducing this pathway is reported to be comparable to that of sulforaphane.

Nrf2 Activation

Under homeostatic conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its inhibitor protein Keap1 (Kelch-like ECH-associated protein 1). Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2. Electrophilic molecules such as **Cheirolin** can covalently modify specific cysteine residues within Keap1, inducing a conformational change that disrupts the Keap1-Nrf2 interaction. This dissociation allows Nrf2 to translocate into the nucleus. Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) located in the promoter regions of a wide array of cytoprotective genes, thereby initiating their transcription.

Downstream Effects of Nrf2 Activation

The activation of the Nrf2 pathway by **Cheirolin** results in the transcriptional upregulation of numerous phase II detoxification enzymes and antioxidant proteins, including:

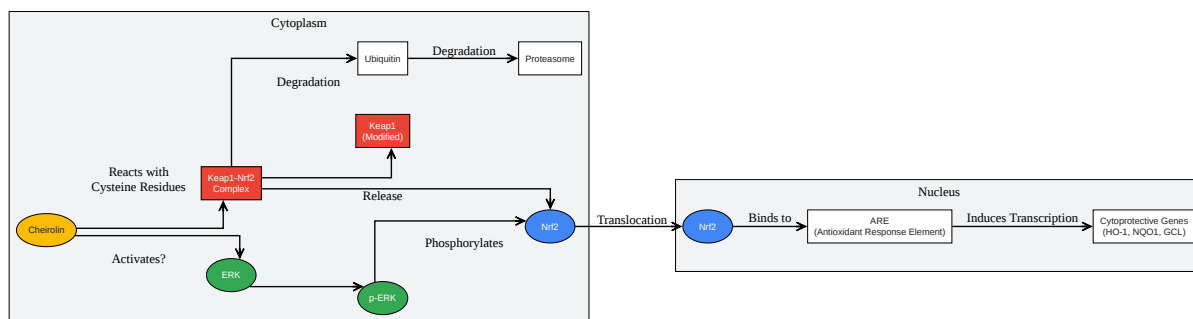
- Heme Oxygenase-1 (HO-1): This enzyme catabolizes heme into biliverdin, ferrous iron, and carbon monoxide, all of which possess antioxidant and anti-inflammatory properties.
- NAD(P)H:quinone oxidoreductase 1 (NQO1): A flavoenzyme that detoxifies quinones through a two-electron reduction, thereby preventing the formation of reactive oxygen species.
- Glutamate-Cysteine Ligase (GCL): The rate-limiting enzyme responsible for the synthesis of the major intracellular antioxidant, glutathione (GSH).

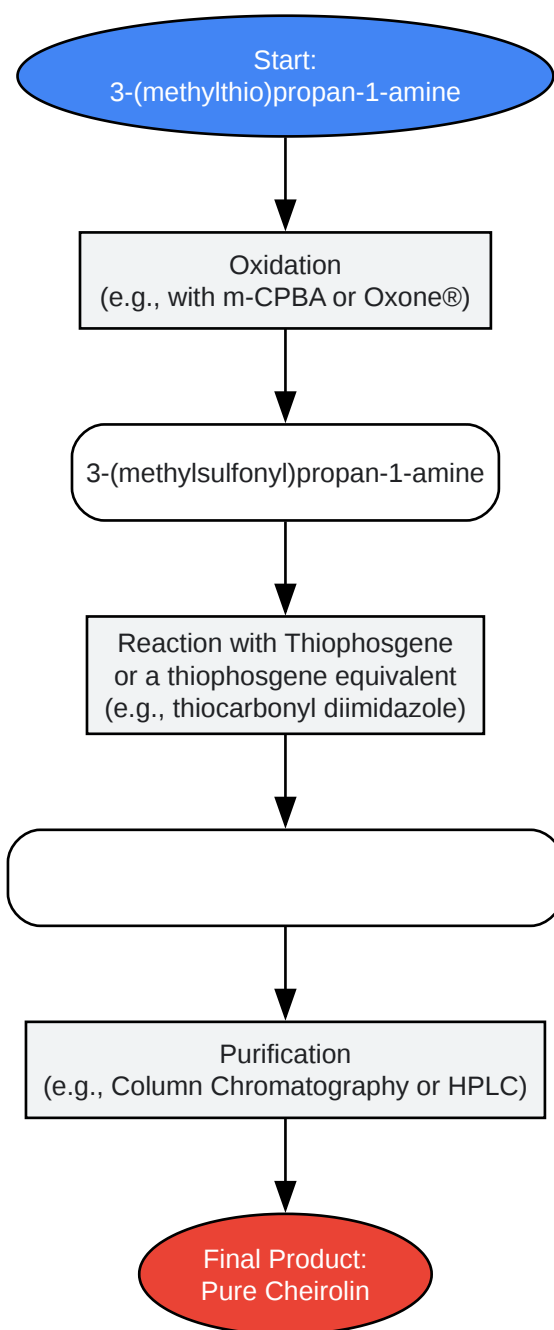
Involvement of the ERK Signaling Pathway

Emerging evidence suggests that the activation of Nrf2 by **Cheirolin** may be modulated by the Extracellular signal-regulated kinase (ERK) signaling pathway. It has been proposed that ERK can phosphorylate Nrf2, potentially enhancing its nuclear accumulation and transcriptional activity. The precise molecular interactions through which **Cheirolin** influences the ERK pathway in this context remain an area for further investigation.

Signaling Pathway Diagram

The diagram below illustrates the proposed mechanism of Nrf2 activation by **Cheirolin**, incorporating the potential involvement of the ERK pathway.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. Synthesis and Nrf2-inducing activity of the isothiocyanates iberiverin, iberin and cheirolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. acgpubs.org [acgpubs.org]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. tsijournals.com [tsijournals.com]
- 7. Synthesis and Nrf2-inducing activity of the isothiocyanates iberiverin, iberin and cheirolin. | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Cheirolin chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668576#cheirolin-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com